molecular formula C18H19FN2O B15319347 2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B15319347
M. Wt: 298.4 g/mol
InChI Key: TXDQOSIYVIHIPR-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinylphenyl group attached to an acetamide backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate. This can be achieved through halogenation reactions where a fluorine atom is introduced to a phenyl ring.

    Coupling with Pyrrolidinylphenyl: The next step involves coupling the fluorophenyl intermediate with a pyrrolidinylphenyl compound. This is often done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetamide Formation: The final step is the formation of the acetamide group. This can be achieved through acylation reactions where an acyl chloride or anhydride reacts with the amine group of the coupled intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the pyrrolidinylphenyl group can provide additional binding sites. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
  • 2-(3-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
  • 2-(3-methylphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Uniqueness

Compared to its analogs, 2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C18H19FN2O/c19-15-7-5-6-14(12-15)13-18(22)20-16-8-1-2-9-17(16)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,13H2,(H,20,22)

InChI Key

TXDQOSIYVIHIPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC(=CC=C3)F

Origin of Product

United States

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